![molecular formula C10H12BrNO3 B255519 N-(4-bromo-2,5-dimethoxyphenyl)acetamide](/img/structure/B255519.png)
N-(4-bromo-2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2,5-dimethoxyphenyl)acetamide, commonly known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It is a derivative of the 2C family of psychedelic phenethylamines and was first synthesized in 2004 by Ralf Heim and his team at the Free University of Berlin. 25B-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug.
Wirkmechanismus
25B-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The drug binds to the receptor and activates it, leading to an increase in neuronal activity. This increase in neuronal activity is thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
25B-NBOMe has been shown to produce a range of biochemical and physiological effects. The drug has been shown to increase heart rate and blood pressure, which can be dangerous in some individuals. The drug has also been shown to increase body temperature and cause vasoconstriction. In addition, 25B-NBOMe has been shown to produce visual hallucinations, changes in perception, and altered states of consciousness.
Vorteile Und Einschränkungen Für Laborexperimente
25B-NBOMe has several advantages and limitations for lab experiments. One advantage of the drug is its potency, which allows researchers to use smaller doses of the drug in experiments. This can be beneficial in reducing the amount of drug needed for experiments and minimizing the risk of adverse effects. However, one limitation of the drug is its potential for toxicity, especially at higher doses. The drug has been shown to produce a range of adverse effects, including cardiovascular effects, which can be dangerous in some individuals.
Zukünftige Richtungen
There are several future directions for research on 25B-NBOMe. One direction is to investigate the potential therapeutic uses of the drug. The drug has been shown to produce hallucinogenic effects, which may have therapeutic benefits for certain mental health conditions. Another direction is to investigate the potential neurotoxic effects of the drug. The drug has been shown to produce adverse effects, and it is important to understand the potential long-term effects of the drug on the brain. Finally, researchers may investigate the potential for developing safer and more effective psychedelic drugs based on the structure of 25B-NBOMe.
Conclusion
In conclusion, 25B-NBOMe is a synthetic psychedelic drug that has been used in scientific research to investigate the role of the 5-HT2A receptor in the hallucinogenic effects of psychedelics. The drug is a potent agonist of the 5-HT2A receptor and has been shown to produce a range of biochemical and physiological effects. While the drug has several advantages for lab experiments, it also has potential limitations and risks. Future research may focus on investigating the therapeutic uses of the drug, the potential neurotoxic effects of the drug, and the development of safer and more effective psychedelic drugs.
Wissenschaftliche Forschungsanwendungen
25B-NBOMe has been used in scientific research to investigate the role of the 5-HT2A receptor in the hallucinogenic effects of psychedelics. The drug has been shown to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. 25B-NBOMe has been used in studies to investigate the binding affinity of the drug to the 5-HT2A receptor and its effects on neuronal activity.
Eigenschaften
Produktname |
N-(4-bromo-2,5-dimethoxyphenyl)acetamide |
---|---|
Molekularformel |
C10H12BrNO3 |
Molekulargewicht |
274.11 g/mol |
IUPAC-Name |
N-(4-bromo-2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO3/c1-6(13)12-8-5-9(14-2)7(11)4-10(8)15-3/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
KEUPWPCIZGJDJP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1OC)Br)OC |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1OC)Br)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.